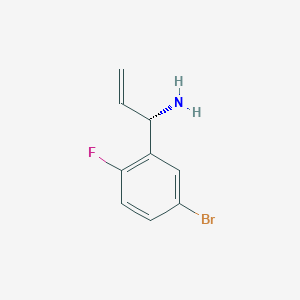

(1S)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine

Beschreibung

(1S)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine (CAS: 1213022-05-9) is a chiral aromatic amine with the molecular formula C₉H₉BrFN and a molecular weight of 230.08 g/mol . The compound features a bromo and fluoro substituent at the 5- and 2-positions, respectively, on the phenyl ring, coupled with a prop-2-enylamine side chain in the (1S)-configuration.

Eigenschaften

Molekularformel |

C9H9BrFN |

|---|---|

Molekulargewicht |

230.08 g/mol |

IUPAC-Name |

(1S)-1-(5-bromo-2-fluorophenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C9H9BrFN/c1-2-9(12)7-5-6(10)3-4-8(7)11/h2-5,9H,1,12H2/t9-/m0/s1 |

InChI-Schlüssel |

GUAWUQXVJANDEW-VIFPVBQESA-N |

Isomerische SMILES |

C=C[C@@H](C1=C(C=CC(=C1)Br)F)N |

Kanonische SMILES |

C=CC(C1=C(C=CC(=C1)Br)F)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluorobenzene and propenylamine.

Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of (1S)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

(1S)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Halogen substitution reactions can replace the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro compounds, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1S)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine is used as a building block for synthesizing more complex molecules. It can be employed in the development of new materials with unique properties.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules, such as enzymes or receptors.

Medicine

In medicinal chemistry, (1S)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine could be investigated for its potential therapeutic properties, including its ability to act as a precursor for drug development.

Industry

In the industrial sector, this compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of (1S)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on substituent patterns (halogen position, amine side chain) and functional group variations . Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations:

Halogen Position Effects :

- The 2-fluoro substituent in the target compound may enhance electronic effects (e.g., resonance withdrawal) compared to analogs with 3-fluoro substitution (e.g., (1S)-1-(5-Bromo-3-fluorophenyl)-2,2,2-trifluoroethylamine) . This positional difference could influence binding affinity in biological targets or solubility.

- Bromine at the 5-position is conserved across analogs, suggesting its role in steric bulk or hydrophobic interactions.

Carisbamate’s glycol-amine carbonate moiety confers distinct hydrogen-bonding capabilities, critical for its anticonvulsant activity .

Physicochemical Properties: The target compound’s molecular weight (230.08 g/mol) is higher than boronic acid (218.81 g/mol) and ethanone (217.03 g/mol) analogs due to the amine side chain . No boiling point or solubility data are available for the target compound, unlike Carisbamate, which is supplied as a stable solid (≥4 years at 4°C) .

Biological Relevance: While Carisbamate demonstrates clear therapeutic activity (T-type Ca²⁺ channel inhibition), the target compound’s biological profile remains uncharacterized.

Research Implications and Limitations

- Crystallographic Data : Tools like SHELX and ORTEP-3 could elucidate the target compound’s 3D conformation, aiding in docking studies or supramolecular analyses (e.g., hydrogen-bonding patterns as per Etter’s graph-set theory ).

- Evidence Gaps: Limited pharmacological or thermodynamic data for the target compound restrict a full comparative analysis. Further studies on its reactivity, stability, and bioactivity are needed.

Biologische Aktivität

(1S)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and its implications in therapeutic applications, supported by data tables and case studies.

Structural Characteristics

The compound's structural formula can be represented as follows:

- Molecular Formula : C10H10BrF

- Molecular Weight : Approximately 229.1 g/mol

The presence of both bromine and fluorine substituents on the phenyl ring contributes to its distinct electronic properties, which may influence its biological interactions.

Research indicates that (1S)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine interacts with various biological targets, including:

- Neurotransmitter Receptors : The compound may modulate neurotransmission by binding to specific receptors involved in neurological processes.

- Enzymatic Activity : It has been shown to inhibit enzymes such as monoamine oxidase (MAO), which plays a crucial role in the metabolism of neurotransmitters. This inhibition suggests potential applications in treating mood disorders.

Biological Activity Overview

The biological activity of (1S)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine can be summarized in the following table:

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Neuropharmacological | MAO Inhibition | Reduced depressive-like behaviors in models | |

| Anticancer Potential | Sigma Receptors | Inhibition of cancer cell proliferation | |

| Enzyme Interaction | Various Enzymes | Modulation of biochemical pathways |

Neuropharmacological Study

A study conducted on rodent models evaluated the effects of (1S)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine on depressive behaviors. The results indicated significant reductions in these behaviors, suggesting its potential as an antidepressant agent. The dosing regimen was critical, with specific dosages yielding optimal results.

Enzyme Interaction Study

Another investigation focused on the compound's inhibitory effects on monoamine oxidase (MAO). The findings demonstrated that (1S)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine could serve as a potent MAO inhibitor, which is relevant for developing treatments for depression and anxiety disorders.

Cancer Research

Research is ongoing to assess the compound's potential as an anticancer agent. Preliminary data suggest that it may interact with sigma receptors involved in cancer cell proliferation, warranting further exploration into its therapeutic efficacy against various cancer types.

Comparative Analysis with Similar Compounds

To understand the distinct properties of (1S)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine, it is useful to compare it with structurally similar compounds. The following table summarizes key differences:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| (1R)-1-(4-Bromo-2-fluorophenyl)prop-2-enylamine | C10H10BrF | Different halogen positioning |

| (1S)-1-(4-Bromo-3-fluorophenyl)prop-2-enylamine | C10H10BrF | Variation in stereochemistry and fluorine position |

| 4-Bromo-N-(prop-2-enyl)aniline | C10H12BrN | Lacks fluorine substituent |

This comparative analysis highlights how the unique substitution pattern and stereochemistry contribute to the pharmacological profile of (1S)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.